Synthesis and properties of Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
Synthesis and properties of Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
As a Senior Application Scientist navigating the intersection of advanced energy storage and synthetic organic chemistry, I have observed a paradigm shift toward highly specialized fluorinated molecules. Among these, Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate (CAS: 1980039-95-9) stands out as a critical dual-use compound.
In the realm of high-energy-density lithium-ion batteries (LIBs), it serves as an advanced electrolyte additive designed to engineer robust Solid Electrolyte Interphases (SEI). Concurrently, in medicinal chemistry, it functions as a highly reactive, phosgene-free fluoroalkylating agent. This whitepaper deconstructs the synthesis, physicochemical properties, and field-proven applications of this unique carbonate, providing self-validating protocols and mechanistic insights for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
The efficacy of Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is rooted in its molecular architecture. The juxtaposition of a bulky, electron-donating tert-butyl group with a highly electron-withdrawing hexafluorobutyl chain creates a molecule with unique steric and electronic properties.
As detailed in [3], the substitution of fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels. This electronic tuning makes the molecule highly resistant to oxidation at high voltages while ensuring it preferentially reduces at the anode to form a protective layer.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Rationale / Application Impact |
| CAS Registry Number | 1980039-95-9 | Unique identifier commercially cataloged by [1]. |
| Molecular Formula | C9H12F6O3 | High F/C ratio drives the formation of LiF-rich passivation layers. |
| Molecular Weight | 282.18 g/mol | Bulky tert-butyl group increases steric hindrance, modulating reaction kinetics. |
| Appearance | Clear, colorless liquid | Typical morphological state for highly fluorinated organic carbonates. |
| Boiling Point | ~165 °C (est.) | High boiling point mitigates internal pressure buildup in battery cells. |
| Flash Point | >60 °C (est.) | Non-flammable nature drastically improves the safety profile of electrolytes. |
| Solubility | Soluble in DCM, THF, EC, DMC | Ensures seamless integration as a co-solvent in standard electrolyte blends. |
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is achieved via the catalytic esterification of 2,2,3,4,4,4-hexafluoro-1-butanol with Di-tert-butyl dicarbonate (Boc₂O).
Causality of Experimental Choices
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Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is not merely a base; it acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which is crucial because the fluorinated alcohol is a poor nucleophile due to the strong electron-withdrawing effect of the adjacent -CF₂- group.
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Solvent (Anhydrous DCM): Water must be strictly excluded to prevent the competitive hydrolysis of Boc₂O into tert-butanol and CO₂.
Fig 1. Catalytic esterification workflow for synthesizing Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates In-Process Controls (IPCs) that validate the reaction state before proceeding to the next step.
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System Preparation: Purge a flame-dried 250 mL round-bottom flask with ultra-high purity Argon. Add 1.0 equivalent of 2,2,3,4,4,4-hexafluoro-1-butanol and 0.1 equivalents of DMAP into 100 mL of anhydrous dichloromethane (DCM).
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Thermal Control: Chill the reaction vessel to 0 °C using an ice bath. Causality: Boc₂O activation is exothermic; starting at 0 °C prevents thermal runaway and side-product formation.
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Reagent Addition: Dissolve 1.1 equivalents of Boc₂O in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.
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IPC Validation (Self-Correction Step): After 4 hours of stirring at room temperature, extract a 0.1 mL aliquot. Run a GC-MS or TLC (Hexane:EtOAc 8:2). Validation Gate: The reaction is only considered complete when the peak corresponding to the fluorinated alcohol has completely disappeared. If >5% remains, add an additional 0.1 eq of Boc₂O and stir for 2 hours.
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Quenching & Phase Separation: Wash the organic layer successively with 1M HCl (50 mL) to protonate and remove the DMAP catalyst, followed by saturated NaHCO₃ (50 mL) to neutralize residual acid.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via fractional vacuum distillation to yield the pure carbonate.
Application 1: Advanced SEI Engineering in Lithium-Ion Batteries
As outlined in [5], fluorinated cyclic and acyclic carbonates are transformative for lithium battery electrolytes. Standard carbonate solvents (like Ethylene Carbonate) decompose to form organic-rich SEI layers that degrade at high voltages or elevated temperatures.
Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate operates as a sacrificial additive. Because its LUMO is lower than that of the bulk solvent, it undergoes electrochemical reduction first during the initial formation cycle. The cleavage of the C-F and C-O bonds releases fluoride ions, which react with lithium to form an inorganic, highly crystalline Lithium Fluoride (LiF) layer. This LiF-rich SEI is electronically insulating but ionically conductive, preventing further solvent degradation while allowing rapid Li⁺ transport. Furthermore, its inherent thermal stability [2].
Fig 2. Electrochemical reduction pathway leading to a LiF-rich Solid Electrolyte Interphase (SEI).
Application 2: Phosgene-Free Intermediates in Medicinal Chemistry
Beyond energy storage, fluoroalkyl carbonates are revolutionizing pharmaceutical synthesis. Historically, introducing carbonate linkages or synthesizing highly functionalized polyurethanes required phosgene—a highly toxic and corrosive gas that produces hydrogen chloride (HCl) as a byproduct.
Recent breakthroughs, such as those [4], highlight fluoroalkyl carbonates as highly reactive, safe alternatives. Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate can act as a specialized protecting group or an acylating agent.
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The Causality of Safety: When this compound reacts with an amine to form a carbamate, the byproduct is 2,2,3,4,4,4-hexafluoro-1-butanol. Unlike HCl, this fluoroalcohol is non-corrosive, possesses low toxicity, and has a low boiling point, allowing it to be easily removed via simple evaporation under reduced pressure. This fundamentally upgrades the safety and environmental footprint of drug development pipelines.
Conclusion
Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a masterclass in applied molecular engineering. By leveraging the extreme electronegativity of fluorine alongside the steric bulk of a tert-butyl group, scientists can deploy this molecule to solve two vastly different industrial bottlenecks: stabilizing high-voltage battery interfaces and eliminating toxic phosgene from pharmaceutical synthesis. Adhering to the self-validating protocols outlined above ensures high-yield, reproducible integration of this compound into next-generation research.
References
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Effects of Fluorinated Carbonate Solvent Blends on High Voltage Parasitic Reactions in Lithium Ion Cells Using OCV Isothermal Microcalorimetry - Journal of The Electrochemical Society. ResearchGate.[Link]
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Insight into the Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study - The Journal of Physical Chemistry B. ACS Publications.[Link]
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Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer - Kobe University News. Kobe University.[Link]
- Fluorinated compounds for use in lithium battery electrolytes (US8435679B2) - Google Patents.
